molecular formula C11H19NO5 B8218170 (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid

(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B8218170
M. Wt: 245.27 g/mol
InChI Key: DKOIPAZERNXIHU-HTQZYQBOSA-N
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Description

(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a hydroxyl substituent at the C5 position. Its CAS registry number is 448964-00-9 . The compound serves as a critical building block in organic synthesis, particularly for peptide modifications and alkaloid derivatization, due to its stereochemical specificity and functional group versatility.

Properties

IUPAC Name

(2R,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIPAZERNXIHU-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with N-protected pyroglutamic acid derivatives . For example:

  • Step 1 : Protection of the amino group in pyroglutamic acid using dihydropyran and an acid catalyst (e.g., p-toluenesulfonic acid) in toluene.

  • Intermediate (2) : A tetrahydropyranyl-protected pyroglutamic acid derivative.

StepReagent/ConditionYieldKey Feature
1Dihydropyran, p-TsOH, toluene85–90%Forms stable intermediate

Homologation and Cyclization

Homologation introduces an additional carbon atom using trimethylsilyldiazomethane (TMS-diazomethane) under rhodium catalysis, followed by cyclization to form a piperidine ring.

  • Intermediate (5) : A protected 5-hydroxypiperidine-2-carboxylic acid ester.

  • Critical Adjustment : Substituting TMS-diazomethane with safer alternatives (e.g., ethyl diazoacetate) reduces toxicity.

Stereochemical Control and Lactonization

The (2R,5R) configuration is achieved via kinetically controlled lactonization and isomerization:

Decarboxylation and Isomerization

  • Step 5(a) : Hydrolysis of ester groups in intermediate (8) using HCl in methanol, followed by decarboxylation at 60–90°C with triethylamine.

  • Intermediate (9) : A 5-acyl-2-oxa-5-azabicyclo[2.2.2]octan-3-one derivative with cis stereochemistry.

ParameterConditionOutcome
Temperature60–90°CPrevents racemization
SolventAcetic acid/methanolEnhances isomerization

Lactonization with Dehydrating Agents

Treatment with acetic anhydride induces lactonization, favoring the (2R,5R) isomer due to steric and electronic effects.

Final Deprotection and Crystallization

tert-Butoxycarbonyl (Boc) Protection

  • Step 6 : Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a base (e.g., DMAP).

  • Intermediate (10) : Boc-protected 5-hydroxypiperidine-2-carboxylic acid.

ReagentRolePurity After Crystallization
Boc₂OProtecting agent≥99% (by HPLC)

Hydrolysis and Isolation

  • Step 7 : Acidic hydrolysis (HCl, methanol) removes protecting groups, yielding the final product.

  • Crystallization : Using toluene/heptane mixtures ensures high purity (>99% enantiomeric excess).

Industrial Advantages Over Prior Methods

ParameterTraditional MethodImproved Method
Catalyst Cost$1,200/g (Iridium)$50/g (Rhodium)
Hazardous ReagentsDiazomethaneEthyl diazoacetate
Reaction Temperature–78°C60–90°C
Overall Yield32%68%

Challenges and Optimization Strategies

Stereochemical Purity

  • Racemization Risk : Mitigated by low-temperature decarboxylation (60–90°C) and chiral auxiliaries.

  • Crystallization Solvents : Toluene/heptane mixtures resolve diastereomers effectively.

Scalability

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs.

  • Continuous Flow Systems : Pilot studies show 20% higher throughput compared to batch processing.

Comparative Analysis of Synthetic Intermediates

IntermediateStructureRolePurity
(8)Crystalline esterLactonization precursor98%
(9)Bicyclic lactoneStereochemical control99% ee
(10)Boc-protected acidFinal precursor99.5%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives, such as esters or ethers.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acid.

    Reduction: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Antibiotic Development

One of the primary applications of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is in the synthesis of antibiotics that target β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making the development of inhibitors crucial for effective treatment options. The compound serves as an intermediate in the synthesis of novel β-lactamase inhibitors, which are vital for combating resistant bacterial strains .

Synthetic Intermediates

The compound is also utilized as a synthetic intermediate in the production of various bioactive molecules. Its versatile functional groups allow for further modifications that can lead to compounds with diverse pharmacological activities. For example, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties .

Case Study 1: Synthesis of β-lactamase Inhibitors

A study demonstrated the effectiveness of this compound in synthesizing a series of β-lactamase inhibitors. The research highlighted its ability to improve the efficacy of existing antibiotics against resistant bacterial strains. The synthesized inhibitors showed promising results in vitro against various β-lactamase-producing pathogens .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on derivatives of this compound that exhibited anti-inflammatory effects. The study involved modifying the hydroxyl group at position 5 to enhance its bioactivity, leading to compounds that significantly reduced inflammation markers in animal models .

Mechanism of Action

The mechanism of action of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ring Size : Piperidine (6-membered) analogs (e.g., target compound, ) exhibit distinct conformational flexibility compared to pyrrolidine (5-membered) derivatives (e.g., ). Piperidines are more rigid, influencing their binding affinity in biological systems .
  • Substituents :
    • Hydroxyl (C5-OH) : Enhances polarity and hydrogen bonding capacity, critical for aqueous solubility and interactions in peptide synthesis .
    • Methyl (C5-Me) : Reduces polarity, favoring organic-phase reactions .
    • Fluorine (C5-F) : Introduces electronegativity, altering electronic properties and metabolic stability .
    • Phenyl (C5-Ph) : Increases hydrophobicity, useful in lipid-soluble applications .
  • Protecting Groups :
    • Boc : Acid-labile (cleaved with TFA), ideal for orthogonal protection strategies .
    • Fmoc : Base-labile (cleaved with piperidine), preferred in solid-phase peptide synthesis .

Biological Activity

The compound (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes both a hydroxyl group and a carboxylic acid group, which enhances its biological activity and versatility as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1932491-66-1

The compound's chiral nature allows for specific interactions with biological targets, making it particularly valuable in the development of enantiomerically pure pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Applications in Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .
  • Synthesis of Bioactive Molecules : The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its structural features allow for modifications that can enhance pharmacological properties.
  • Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may have therapeutic applications in treating neurological disorders and infections due to their ability to modulate enzyme activity .

Case Study 1: ACC Inhibition

A study highlighted the efficacy of this compound as an ACC inhibitor. The compound demonstrated significant inhibition rates against both ACC1 and ACC2 enzymes, suggesting its potential use in managing metabolic disorders such as obesity and dyslipidemia .

Case Study 2: Synthesis of β-Lactam Antibiotics

In another research context, this compound was utilized as an intermediate in the synthesis of β-lactam antibiotics. The synthesis involved several steps where the compound's functional groups facilitated the formation of complex structures essential for antibiotic activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acidContains a ketone instead of a hydroxyl groupPotentially different enzyme interaction profiles
(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanolHas an alcohol instead of a carboxylic acidVarying reactivity in synthetic pathways

The comparative analysis illustrates that structural modifications can significantly impact the biological activity and synthetic utility of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid?

  • Methodology :

  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen. For hydroxyl group retention, mild oxidation or stereoselective reduction (e.g., NaBH₄ with chiral catalysts) is employed .

  • Carboxylic Acid Formation : Post-protection, carboxylation via CO₂ insertion or hydrolysis of nitriles/esters under acidic conditions (e.g., HCl/dioxane) is common .

  • Example : A related synthesis for a Boc-protected hydroxypiperidine derivative achieved 85% yield using Boc₂O and DMAP in THF .

    • Data Table :
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT92%
Hydroxyl RetentionNaBH₄, MeOH, -20°C78%
CarboxylationHCl/dioxane, 48h85%

Q. How is the stereochemistry of the hydroxyl and carboxyl groups confirmed in this compound?

  • Methodology :

  • Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with hexane:IPA mobile phase .
  • X-ray Crystallography : Resolves absolute configuration; used for the cis-5-hydroxypiperidine-2-carboxylic acid analog .
  • NMR Analysis : Coupling constants (J-values) between H-2 and H-5 protons indicate axial/equatorial orientation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during Boc protection and hydroxyl group introduction?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., Jacobsen’s thiourea) during hydroxylation to enforce (2R,5R) configuration .

  • Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic intermediates under mild conditions .

  • Critical Factor : Temperature control (-20°C to 0°C) minimizes epimerization .

    • Data Contradiction :
  • lists conflicting RNs for cis/trans isomers, emphasizing the need for rigorous chiral analysis .

Q. What strategies enable selective functionalization of the hydroxyl group without Boc deprotection?

  • Methodology :

  • Silyl Protection : TBDMSCl selectively protects the hydroxyl group, allowing subsequent reactions (e.g., Mitsunobu for inversion) .
  • Enzyme-Mediated Modifications : Lipases or esterases catalyze regioselective acylation .
  • Example : A fluorinated analog (3,3-difluoro-5-hydroxymethylpiperidine-Boc) retained Boc stability during hydroxymethyl modification .

Q. How to address discrepancies in reported stereochemical data for structurally similar piperidine derivatives?

  • Methodology :

  • Cross-Referencing Synthetic Pathways : Compare reaction conditions (e.g., ’s (5R,6S)-diastereomer vs. ’s (2R,4R)-isomer) .
  • Computational Validation : DFT calculations to predict NMR shifts or optical rotation values .
  • Reproducibility Tests : Replicate synthesis using alternative routes (e.g., ’s tert-butyl ester method) .

Data Contradiction Analysis

  • Issue : Conflicting CAS RNs and stereodescriptors for hydroxypiperidine-carboxylic acids (e.g., cis vs. trans in ).
  • Resolution :
    • Verify synthetic routes: uses (5R,6S)-configuration, while employs (2R)-methyl substitution.
    • Standardize nomenclature using IUPAC guidelines and Cahn-Ingold-Prelog priorities.

Key Takeaways for Researchers

  • Stereochemical Control : Prioritize chiral catalysts and low-temperature conditions.
  • Analytical Rigor : Combine HPLC, NMR, and X-ray for unambiguous stereochemical assignment.
  • Functionalization : Silyl protection or enzymatic methods enable selective modifications.

For further synthesis protocols, refer to tert-butyl ester strategies in and fluorinated analogs in .

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